H-Pro-Thr-Glu-Phe-(p-nitro-Phe)-Arg-Leu-OH is a synthetic heptapeptide designed and utilized as a chromogenic substrate for research on aspartic proteinases , . These enzymes, also known as acid proteases, play crucial roles in various biological processes and are characterized by the presence of two aspartic acid residues in their active sites.
The p-nitro-phenylalanine (p-nitro-Phe) residue incorporated in the peptide sequence acts as a chromophore. Upon cleavage of the peptide bond at Phe-(p-nitro-Phe) by aspartic proteinases, the release of p-nitro-Phe results in a change in absorbance, which can be conveniently monitored spectrophotometrically .
The compound H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH is a peptide that consists of a sequence of amino acids, including proline, threonine, glutamic acid, phenylalanine, para-nitrophenylalanine, arginine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in medicinal chemistry and biochemistry.
Peptides such as H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH can be synthesized through various methods, primarily solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. The specific sequence and modifications (like the para-nitrophenylalanine) indicate that this peptide may have been designed for specific interactions or functionalities in biological assays.
This compound falls under the classification of bioactive peptides, which are short chains of amino acids that can exert various biological effects in the body. They often play roles in signaling pathways, enzyme inhibition, and modulation of physiological processes.
The synthesis of H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH can be approached using several techniques:
The technical details of synthesizing such peptides include controlling reaction conditions such as temperature, pH, and solvent choice to optimize yields and minimize side reactions. For example, using a twin-screw extruder can enhance the efficiency of coupling reactions by providing continuous mixing and heat control .
The molecular structure of H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH consists of:
The molecular weight and specific three-dimensional conformation would typically be determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the purity and structure of the synthesized peptide.
The primary chemical reactions involved in synthesizing H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH include:
Monitoring these reactions often involves analytical techniques such as high-performance liquid chromatography (HPLC) to ensure completion and assess purity levels .
The mechanism of action for peptides like H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH typically involves:
Quantitative data on binding affinities can be obtained through assays such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA), providing insights into how effectively the peptide functions in its intended application.
Relevant data on solubility, stability under various pH conditions, and reactivity with other biomolecules are crucial for practical applications .
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH may have several applications:
H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH (CAS 90331-82-1) is an octapeptide with the sequence Pro-Thr-Glu-Phe-{p-nitro-Phe}-Arg-Leu and molecular formula C₄₄H₆₃N₁₁O₁₃. Its molecular weight is 954.04 g·mol⁻¹, and it exhibits water solubility, making it ideal for in vitro assays [2] [5]. The core structural feature—a p-nitro-L-phenylalanine residue—serves as a chromogenic reporter upon proteolytic cleavage. This peptide is specifically engineered to study aspartic proteinases like pepsin and cathepsin D, enzymes critical in digestive physiology and disease pathways [3] [7].
The p-nitro-Phe group at position 5 enables real-time spectrophotometric monitoring of enzyme activity. Hydrolysis between Phe⁴ and p-nitro-Phe⁵ releases p-nitrophenylate, detectable at 310 nm. This design allows precise quantification of initial proteolytic rates under varying experimental conditions [3] [9]. Key applications include:
Table 1: Enzymatic Targets of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
Enzyme | Biological Source | Primary Application | Detection Method |
---|---|---|---|
Pepsin | Porcine gastric mucosa | Zymogen activation kinetics | Absorbance at 310 nm |
Pepsinogen | Trematomus bernacchii | Cold-adaptation mechanisms | FRET-based hydrolysis |
Cathepsin D | Ixodes ricinus (tick) | Hemoglobin degradation in gut cells | Spectrophotometric assay |
Aspartic proteinases exhibit maximal activity in acidic pH (2.0–4.0), driven by protonation of catalytic aspartate residues. The substrate’s hydrolysis rate directly reflects pH optima and ion dependence:
Substrate specificity hinges on non-covalent interactions between enzyme subsites (S₄–S₃') and peptide residues (P₄–P₃'). The octapeptide’s sequence reveals:
Table 2: Subsite Binding Affinities in Aspartic Proteinases
Subsite | Residue Preference | Functional Role | Example Interaction |
---|---|---|---|
S3 | Tyrosine | Hydrophobic pocket occupancy | Fish pepsin A2-Phe³⁰⁹ stacking |
S2' | Alanine | Steric exclusion of β-branched side chains | IrCD1 catalytic cleft constraints |
S1' | p-nitro-Phe | Transition-state charge stabilization | Hydrogen bonding with Asp³₂ (porcine) |
Catalytic efficiency (k꜀ₐₜ/Kₘ) varies significantly across orthologs, reflecting evolutionary adaptations:
Table 3: Kinetic Parameters of Aspartic Proteinases
Enzyme | k꜀ₐₜ (s⁻¹) | Kₘ (μM) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | pH Optimum |
---|---|---|---|---|
Porcine pepsin | 12.5 | 85 | 147,000 | 2.0 |
T. bernacchii A1 | 3.8 | 210 | 18,100 | 3.0 |
T. bernacchii A2 | 4.2 | 195 | 21,500 | 3.0 |
I. ricinus cathepsin D | 9.1 | 110 | 82,700 | 4.0 |
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